molecular formula C9H7F3INO B8173163 N-(2,2-difluoroethyl)-2-fluoro-4-iodobenzamide

N-(2,2-difluoroethyl)-2-fluoro-4-iodobenzamide

Cat. No.: B8173163
M. Wt: 329.06 g/mol
InChI Key: QTWFTIIIHSJUEJ-UHFFFAOYSA-N
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Description

N-(2,2-difluoroethyl)-2-fluoro-4-iodobenzamide is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of fluorine atoms in its structure imparts significant lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using hypervalent iodine reagents . This method offers a complementary strategy to existing 2,2-difluoroethylation methods and allows access to a wide range of 2,2-difluoroethylated nucleophiles.

Industrial Production Methods

Industrial production of N-(2,2-difluoroethyl)-2-fluoro-4-iodobenzamide may involve large-scale electrophilic fluorination processes, utilizing reagents such as (2,2-difluoroethyl)(aryl)iodonium triflate . Optimization of reaction conditions, including the choice of oxidants and solvents, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)-2-fluoro-4-iodobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the fluorine and iodine atoms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various 2,2-difluoroethylated derivatives, which retain the fluorinated functional groups and exhibit enhanced lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-difluoroethyl)-2-fluoro-4-iodobenzamide is unique due to the combination of its fluorinated functional groups and the iodine atom, which imparts distinct chemical reactivity and stability. This combination makes it a valuable compound for designing drugs and materials with specific properties .

Properties

IUPAC Name

N-(2,2-difluoroethyl)-2-fluoro-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3INO/c10-7-3-5(13)1-2-6(7)9(15)14-4-8(11)12/h1-3,8H,4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWFTIIIHSJUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)C(=O)NCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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